2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
CAS No.: 1192711-79-7
Cat. No.: VC2702335
Molecular Formula: C7H6ClN3S
Molecular Weight: 199.66 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine - 1192711-79-7](/images/structure/VC2702335.png)
Specification
CAS No. | 1192711-79-7 |
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Molecular Formula | C7H6ClN3S |
Molecular Weight | 199.66 g/mol |
IUPAC Name | 2-chloro-4-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine |
Standard InChI | InChI=1S/C7H6ClN3S/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) |
Standard InChI Key | ICRQADQROKOHKH-UHFFFAOYSA-N |
SMILES | CSC1=NC(=NC2=C1C=CN2)Cl |
Canonical SMILES | CSC1=NC(=NC2=C1C=CN2)Cl |
Introduction
Chemical Properties and Structure
2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound consisting of a pyrrole ring fused with a pyrimidine ring. The compound features specific substitutions with a chloro group at position 2 and a methylthio (-SCH3) group at position 4 of the pyrimidine ring. The "7H" in the nomenclature indicates that the pyrrole nitrogen atom (position 7) bears a hydrogen atom.
Basic Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
Property | Value |
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CAS Number | 1192711-79-7 |
Molecular Formula | C8H6ClN3S |
Molecular Weight | 199.66 g/mol |
Physical Appearance | White powder |
Boiling Point | Not determined |
Melting Point | Not determined |
LogP | Approximately 1.59 (estimated based on similar structures) |
PSA | Approximately 41.57 (estimated based on similar structures) |
Purity in Commercial Samples | Typically ≥97% |
The physical properties of this compound are characterized by its relatively low molecular weight and moderately lipophilic nature, as suggested by the estimated LogP value, which makes it potentially suitable for drug development applications .
Structural Features
The structural characteristics of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine contribute significantly to its chemical behavior and potential biological activity:
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The pyrrole NH group at position 7 can participate in hydrogen bonding interactions, which may be important for binding to biological targets.
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The chlorine atom at position 2 provides a reactive site for nucleophilic substitution reactions, making the compound valuable as a chemical intermediate.
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The methylthio group at position 4 contributes to the electronic properties of the molecule and can also serve as a site for further chemical modifications.
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The fused bicyclic structure provides rigidity to the molecule, which can be advantageous for specific binding interactions with biological targets .
Synthesis and Preparation Methods
The preparation of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine can be approached through several synthetic strategies, drawing from methods used for related pyrrolo[2,3-d]pyrimidine derivatives.
One-Pot Multicomponent Synthesis
For pyrrolo[2,3-d]pyrimidine derivatives in general, one-pot multicomponent reactions have emerged as efficient approaches. A notable example includes the three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of tetrabutylammonium bromide (TBAB) as a catalyst in ethanol at moderate temperatures .
This approach offers several advantages:
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Simplicity of the methodology
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Ease of product isolation
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Mild reaction conditions
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High yields
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Short reaction times
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Ready availability of starting materials
Synthesis of Chlorinated Pyrrolo[2,3-d]pyrimidines
The preparation of chlorinated derivatives like 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine likely involves selective chlorination reactions. For 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, the synthetic route involves:
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Condensation reaction of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to obtain 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
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Addition condensation cyclization with formamidine salt.
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Elimination of hydrogen chloride to obtain the final product .
A similar approach, with appropriate modifications, could potentially be applied for the synthesis of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine.
Applications and Uses
Research and Chemical Applications
2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine serves primarily as:
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A valuable intermediate in synthetic organic chemistry
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A building block for the construction of more complex molecules
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A precursor for the development of potentially bioactive compounds
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A component in chemical libraries for high-throughput screening
Antiviral Applications
Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for antiviral activity, particularly against flaviviruses. Studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines as promising agents against Zika virus (ZIKV) and dengue virus (DENV) .
Key findings from these studies include:
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Several pyrrolo[2,3-d]pyrimidine derivatives exhibited EC90 values in the low micromolar range against ZIKV
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Some compounds offered >90% protection against DENV
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The activity appeared to be dependent on specific substitution patterns, particularly at positions 4 and 7
Structure-Activity Relationships
Role of Substitution Patterns
Research on various pyrrolo[2,3-d]pyrimidine derivatives has highlighted the importance of substitution patterns for biological activity:
Table 2: Impact of Substitution Pattern on Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
Position | Substituent Type | Observed Effect on Activity |
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Position 2 | Electron-withdrawing groups (e.g., Cl) | Often enhances kinase inhibitory activity |
Position 2 | Amino groups | Can improve binding to specific targets (e.g., CDK9) |
Position 4 | Methylthio (-SCH3) | Can serve as a good leaving group for further modifications |
Position 4 | Chloro (-Cl) | Provides synthetic versatility for nucleophilic substitutions |
Position 7 (NH) | Alkylation | Often modifies physicochemical properties and target selectivity |
For instance, in antiviral studies of pyrrolo[2,3-d]pyrimidine derivatives, compounds with electron-withdrawing groups at specific positions demonstrated enhanced activity against flaviviruses .
Comparison with Structural Analogs
Several structural analogs of 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine have been synthesized and studied, providing insights into structure-activity relationships:
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4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: A positional isomer where the positions of chloro and methylthio groups are reversed, potentially leading to different biological activities .
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2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine: A related compound where the methylthio group is replaced by an ethynyl group, likely altering electronic properties and binding capabilities .
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2-Chloro-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Features a methoxy group instead of methylthio at position 4 and additional methylation at position 7, potentially affecting solubility and binding interactions .
These structural variations can significantly influence chemical reactivity, physicochemical properties, and biological activities, highlighting the importance of specific substitution patterns in the pyrrolo[2,3-d]pyrimidine scaffold.
Current Research Developments
Computational Studies and Drug Design
Recent advancements in computational methods have facilitated the design and development of novel pyrrolo[2,3-d]pyrimidine derivatives:
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Virtual screening and molecular dynamic studies have been employed to discover potential anticancer agents based on the pyrrolo[2,3-d]pyrimidine scaffold, targeting CDK4/6 .
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Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have been used to identify key structural features for biological activity, with models showing good predictive capabilities (Q2 values of 0.7327 and r2 values of 0.8939 for atom-based 3D-QSAR) .
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Molecular docking studies have revealed important binding interactions with specific amino acid residues, guiding structural modifications for enhanced activity and selectivity .
Recent Findings in Medicinal Chemistry
The continuous exploration of pyrrolo[2,3-d]pyrimidine derivatives has yielded several important findings:
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Fragment-derived pyrrolo[2,3-d]pyrimidines have been optimized using X-ray structures of kinase domains, leading to highly potent and selective inhibitors .
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Structure-guided elaboration has enabled the development of compounds with improved pharmacokinetic profiles, although challenges remain in addressing species-specific variations and efflux-mediated transport .
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Novel pyrrolo[2,3-d]pyrimidine derivatives have demonstrated dual inhibitory activity against Janus kinase (JAK) and histone deacetylase (HDAC), suggesting potential for multi-target therapeutic approaches .
Challenges and Future Directions
Despite the promising potential of pyrrolo[2,3-d]pyrimidine derivatives, several challenges remain in their development as therapeutic agents:
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Optimization of selectivity profiles to minimize off-target effects
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Improvement of pharmacokinetic properties, particularly solubility and bioavailability
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Development of efficient synthetic routes for diverse structural modifications
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Elucidation of specific mechanisms of action for observed biological activities
For 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine specifically, future research directions could include:
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Detailed investigation of its potential biological activities
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Development of efficient synthetic pathways for structural analogs
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Computational studies to predict potential target proteins and binding interactions
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Exploration of the compound as a building block for more complex bioactive molecules
Supplier | Catalog Number | Package Size | Purity | Price Range (€) |
---|---|---|---|---|
Alchimica | R01E67J | 100 mg, 250 mg | Not specified | €355.16 (250 mg) |
CymitQuimica | Not specified | 100 mg, 250 mg, 1 g | 97% | €45.00 (100 mg), €95.00 (250 mg), €329.00 (1 g) |
Jiuzhou Chem Co. | Not specified | Bulk quantities | 99% | Variable based on quantity |
The compound is typically supplied as a white powder and should be stored in sealed containers under appropriate conditions to maintain stability and purity .
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